Desethyl Vardenafil Dihydrochloride
Description
Properties
Molecular Formula |
C₂₁H₃₀Cl₂N₆O₄S |
|---|---|
Molecular Weight |
533.47 |
Origin of Product |
United States |
An In-depth Technical Guide to the Metabolic Pathway of Vardenafil: Focus on CYP3A4-Mediated N-deethylation
This guide provides a comprehensive examination of the metabolic fate of Vardenafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. We will delve into the core biochemical transformations, the enzymatic machinery responsible, and the robust methodologies employed to elucidate this pathway. The primary focus is on the N-deethylation reaction catalyzed by Cytochrome P450 3A4 (CYP3A4), a process of paramount importance for the drug's pharmacokinetic profile and clinical application.
Introduction: Vardenafil and the Imperative of Metabolic Scrutiny
Vardenafil is a cornerstone therapy for erectile dysfunction (ED).[1][2] Its therapeutic action is derived from the selective inhibition of PDE5, which leads to an accumulation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum, thereby facilitating penile erection during sexual stimulation.[1][3][4][5] While its pharmacodynamic effects are well-characterized, a thorough understanding of its metabolic pathway is critical for drug development professionals. This knowledge underpins the prediction of its pharmacokinetic behavior, informs dosing regimens, and is essential for anticipating and managing potential drug-drug interactions (DDIs).[6][7][8]
The journey of Vardenafil in the body is predominantly dictated by hepatic metabolism, where it undergoes extensive biotransformation before elimination.[1][3][4][6][9] The central reaction in this process is N-deethylation, which we will explore in detail.
The Principal Metabolic Transformation: N-deethylation
The primary metabolic route for Vardenafil is the N-deethylation of its piperazine moiety.[3][4][9] This reaction results in the formation of its major circulating metabolite, known as M1 or N-desethylvardenafil.[3][4][7][10]
-
Pharmacological Relevance of M1: The M1 metabolite is not an inert byproduct. It retains pharmacological activity, exhibiting a phosphodiesterase selectivity profile similar to the parent compound.[3][4] However, its in vitro potency against PDE5 is approximately 28% that of Vardenafil.[3][4][9] Considering that the plasma concentration of M1 is about 26% of the parent drug, it is estimated to contribute approximately 7% of the total pharmacological activity.[3][4][9]
The Enzymatic Catalyst: Cytochrome P450 3A4 and its Collaborators
The biotransformation of Vardenafil to M1 is almost entirely orchestrated by the Cytochrome P450 superfamily of enzymes located primarily in the liver.
-
The Dominant Role of CYP3A4: In vitro studies using human liver microsomes have unequivocally identified CYP3A4 as the principal enzyme responsible for Vardenafil's N-deethylation.[3][6][8] This makes the CYP3A4 pathway the rate-limiting step for Vardenafil's clearance and the focal point for clinically significant drug interactions.
-
Contributions from Other Isoforms: While CYP3A4 is the major player, other isoforms contribute to the metabolism. Notably, CYP3A5 and, to a lesser degree, CYP2C isoforms also catalyze this reaction.[3][11][12] The contribution of CYP3A5 is particularly noteworthy. One in vitro study using recombinant enzymes found that the catalytic efficiency (Clint) of CYP3A5 for Vardenafil N-deethylation was approximately 3.2-fold higher than that of CYP3A4.[11][12] This finding suggests that genetic polymorphisms in the CYP3A5 gene, which can lead to significant variations in enzyme expression among individuals, may contribute to inter-individual variability in Vardenafil's pharmacokinetics.[11][12]
Caption: Vardenafil's primary metabolic pathway to N-desethylvardenafil (M1).
Methodologies for Interrogating Vardenafil Metabolism
A multi-pronged approach is necessary to fully characterize the metabolic pathway of a drug candidate like Vardenafil. The following protocols represent the industry standard for such investigations.
A. In Vitro Metabolism with Human Liver Microsomes (HLMs)
Causality: HLMs are subcellular fractions of the liver's endoplasmic reticulum and are rich in CYP450 enzymes.[13] They serve as a reliable and cost-effective in vitro system to study Phase I metabolism, providing a direct window into a drug's primary metabolic fate in the human liver.[14]
Step-by-Step Protocol:
-
Preparation of Reagents:
-
HLMs: Pooled human liver microsomes (e.g., from 50 donors) stored at -80°C. Thaw on ice immediately before use.
-
Vardenafil Stock: Prepare a 10 mM stock solution in DMSO.
-
Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
NADPH Regenerating System (NRS): A commercially available system typically containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a buffered solution. This ensures a sustained supply of the necessary cofactor, NADPH.
-
Quenching Solution: Ice-cold acetonitrile containing an internal standard (e.g., sildenafil or a stable isotope-labeled Vardenafil) for LC-MS/MS analysis.
-
-
Incubation Procedure:
-
In a microcentrifuge tube, combine phosphate buffer, HLM solution (to a final protein concentration of 0.5-1.0 mg/mL), and Vardenafil (to the desired final concentration, e.g., 1 µM).
-
Pre-incubate the mixture for 5 minutes in a shaking water bath at 37°C to equilibrate the temperature.
-
Initiate the metabolic reaction by adding a pre-warmed aliquot of the NRS.
-
Incubate for a specified time (e.g., 0, 5, 15, 30, 60 minutes) at 37°C with gentle shaking.
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction by adding 2-3 volumes of the ice-cold quenching solution. This precipitates the microsomal proteins and halts enzymatic activity.
-
Vortex the sample vigorously for 30 seconds.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for subsequent LC-MS/MS analysis.
-
Caption: Experimental workflow for in vitro metabolism using Human Liver Microsomes.
B. Analytical Quantification via LC-MS/MS
Causality: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for this application. Its superior sensitivity allows for the detection of low-level metabolites, and its specificity, derived from monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), ensures accurate quantification in a complex biological matrix like plasma or microsomal incubates.[15][16][17]
Step-by-Step Protocol:
-
Sample Preparation: Use the supernatant from the HLM protocol. For plasma samples, a protein precipitation or liquid-liquid extraction is required to remove interfering matrix components.[15][16]
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 3 µm) is typically used.[15]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous component (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[15][17]
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Use Electrospray Ionization (ESI) in the positive ion mode.
-
MRM Transitions: Program the mass spectrometer to monitor specific transitions for each analyte. Based on published methods:
-
-
Quantification: Construct a calibration curve using standards of known concentrations. The concentration of Vardenafil and M1 in the unknown samples is determined by comparing their peak area ratios relative to the internal standard against the calibration curve.
Quantitative Data and Clinical Ramifications
The metabolic profile of Vardenafil directly influences its clinical behavior.
Pharmacokinetic Data Summary
The following table summarizes key pharmacokinetic parameters, highlighting the close relationship between the parent drug and its primary metabolite.
| Parameter | Vardenafil | N-desethylvardenafil (M1) | Reference(s) |
| Terminal Half-Life (t½) | ~ 4–5 hours | ~ 4–5 hours | [3][4][7][9] |
| Plasma Protein Binding | ~ 95% | ~ 95% | [3][4] |
| Relative Plasma Conc. | 100% | ~ 26% of parent | [3][4] |
| Relative PDE5 Potency | 100% | ~ 28% of parent | [3][4][9] |
Clinically Significant Drug-Drug Interactions (DDIs)
Given that Vardenafil's clearance is almost entirely dependent on CYP3A4, co-administration with drugs that inhibit or induce this enzyme can have profound effects.[6][8][18][19]
-
CYP3A4 Inhibitors: These drugs block the metabolism of Vardenafil, leading to significantly elevated plasma concentrations and an increased risk of adverse events like hypotension. Potent inhibitors like ketoconazole and ritonavir are contraindicated or require substantial dose reductions of Vardenafil.[20] Even moderate inhibitors like erythromycin and grapefruit juice can cause clinically relevant increases in Vardenafil exposure.[20][21]
-
CYP3A4 Inducers: Conversely, co-administration with strong CYP3A4 inducers (e.g., rifampin, carbamazepine) can accelerate Vardenafil's metabolism, leading to lower plasma concentrations and a potential loss of therapeutic efficacy.[19]
The following table quantifies the impact of several potent CYP3A4 inhibitors on Vardenafil's pharmacokinetics.
| Co-administered Inhibitor | Dose | Change in Vardenafil AUC | Change in Vardenafil Cmax | Reference(s) |
| Ritonavir | 600 mg BID | 49-fold increase | 13-fold increase | |
| Indinavir | 800 mg TID | 16-fold increase | 7-fold increase | |
| Ketoconazole | 200 mg | 10-fold increase | 4-fold increase | |
| Erythromycin | 500 mg TID | 4-fold increase | 3-fold increase |
Conclusion
The metabolic pathway of Vardenafil is a clear and compelling example of how a single enzymatic reaction—N-deethylation catalyzed predominantly by CYP3A4—can dictate the clinical pharmacology of a drug. This process governs the drug's half-life and generates the active metabolite M1. More critically, this metabolic dependency is the root of significant drug-drug interactions that must be managed in a clinical setting. The in vitro and analytical methodologies detailed herein are the essential tools that enable drug development scientists to characterize such pathways, providing the self-validating data systems required for regulatory approval and safe, effective use in patients. The contributing role of CYP3A5 also opens an important avenue for future research into the impact of pharmacogenomics on individual patient responses to Vardenafil therapy.
References
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- Gous, T., et al. (2014). Detection and validated quantification of the phosphodiesterase type 5 inhibitors sildenafil, vardenafil, tadalafil, and 2 of their metabolites in human blood plasma by LC-MS/MS--application to forensic and therapeutic drug monitoring cases. Therapeutic Drug Monitoring, 36(5), 624-633. [Link]
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- National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Vardenafil. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
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- Rattner, B. A., et al. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. Proceedings of the Vertebrate Pest Conference. [Link]
- Montorsi, F., et al. (2004). Vardenafil for the treatment of erectile dysfunction. Expert Opinion on Pharmacotherapy, 5(8), 1773-1781. [Link]
- Eardley, I., et al. (2010). Vardenafil improves erectile function in men with erectile dysfunction and associated underlying conditions, irrespective of the use of concomitant medications. The Journal of Sexual Medicine, 7(1 Pt 1), 244-255. [Link]
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- Wang, H., et al. (2007). Conformational Variations of Both Phosphodiesterase-5 and Inhibitors Provide the Structural Basis for the Physiological Effects of Vardenafil and Sildenafil. Molecular Pharmacology, 71(5), 1309-1317. [Link]
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Technical Guide: Stability Profile & Handling of Desethyl Vardenafil Dihydrochloride Reference Standard
Executive Summary & Chemical Context
Desethyl Vardenafil (M1 Metabolite) is the primary active metabolite of Vardenafil, formed via the CYP3A4-mediated desethylation of the piperazine moiety.[1][2][3] In pharmacokinetic (PK) studies and impurity profiling, the Desethyl Vardenafil Dihydrochloride reference standard is critical for accurate quantification.
Unlike the parent molecule (Vardenafil), which contains a tertiary amine on the piperazine ring, Desethyl Vardenafil possesses a secondary amine . This structural difference significantly alters its stability profile, making it more susceptible to specific oxidative pathways and nucleophilic attacks. Furthermore, the dihydrochloride salt form imparts high water solubility but introduces significant hygroscopicity, necessitating rigorous environmental controls during handling.
Structural Vulnerabilities
-
Secondary Amine (Piperazine): High susceptibility to N-oxidation and carbamate formation if exposed to CO2/moisture.
-
Sulfonyl Group: Potential hydrolytic cleavage under extreme pH.
-
Imidazotriazinone Core: Photosensitive, similar to the parent compound.
Forced Degradation Profile (Stress Testing)
To validate the stability-indicating capability of analytical methods, the reference standard must be subjected to stress conditions as per ICH Q1A(R2) guidelines.[4] The following profile outlines the theoretical and empirically observed degradation pathways for the dihydrochloride salt.
Hydrolytic Degradation
-
Acidic Stress (0.1N HCl, 60°C): The dihydrochloride salt is inherently acidic. While the core imidazotriazinone ring is relatively robust, prolonged exposure to strong acid at elevated temperatures can lead to the cleavage of the sulfonyl-piperazine linkage.
-
Basic Stress (0.1N NaOH, 60°C): High Risk. The sulfonamide bond is labile in basic conditions. Additionally, the secondary amine can undergo base-catalyzed ring-opening or degradation. Expect >10% degradation within 24 hours.
Oxidative Degradation[5]
-
Peroxide Stress (3% H2O2): Critical Vulnerability. The secondary amine on the piperazine ring is a "soft" nucleophile, readily reacting with Reactive Oxygen Species (ROS) to form N-oxides (Desethyl Vardenafil N-oxide). This reaction proceeds faster in Desethyl Vardenafil than in the parent Vardenafil due to the steric accessibility of the secondary amine.
Photolytic & Thermal Degradation[4][5][6]
-
Photostability: Sensitive to UV/VIS light. Exposure results in radical-mediated degradation of the heterocyclic core.
-
Thermal: The dihydrochloride solid state is stable up to ~105°C, but solution state stability decreases significantly >40°C.
Degradation Data Summary
| Stress Condition | Duration | Expected Degradation | Major Degradant |
| Acid Hydrolysis (0.1N HCl) | 24 Hours | < 5% | Sulfonic acid derivative |
| Base Hydrolysis (0.1N NaOH) | 4 Hours | > 10% | Ring-opened species / Sulfonate |
| Oxidation (3% H2O2) | 2 Hours | > 15% | N-Oxide (Major) |
| Photolysis (1.2M Lux/hr) | 24 Hours | 5-10% | Radical rearrangement products |
| Thermal (Solid, 60°C) | 7 Days | < 1% | Minimal (if kept dry) |
Stability-Indicating Analytical Methodology
To detect Desethyl Vardenafil and separate it from its N-oxide and parent Vardenafil, a specific LC-MS/MS or UPLC-PDA method is required.
Method Principle
Standard Reverse Phase (RP) chromatography is used. Crucial Note: Avoid phosphate buffers if using MS detection. Use volatile buffers like Ammonium Formate to maintain ionization efficiency while controlling pH to suppress the ionization of the acidic silanols on the column, improving peak shape for the basic piperazine moiety.
Protocol: UPLC-MS/MS Conditions
-
Column: C18 (e.g., BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.5 with Formic Acid).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.4 mL/min.
-
Detection: MS (ESI Positive Mode). Monitor transition m/z 461.2
151.1 (Quantifier).
Analytical Workflow Diagram
The following diagram illustrates the workflow for validating the reference standard stability.
Figure 1: Workflow for stability-indicating method validation of Desethyl Vardenafil.
Degradation Pathways Visualization
Understanding the chemical fate of the molecule is essential for troubleshooting "ghost peaks" in chromatography.
Figure 2: Primary degradation pathways for Desethyl Vardenafil under stress conditions.
Handling & Storage Protocol (Self-Validating System)
The Dihydrochloride salt is extremely hygroscopic. Moisture uptake leads to deliquescence, which accelerates hydrolysis and alters the weighing accuracy of the standard.
Storage Requirements
-
Primary Container: Amber glass vial with a Teflon-lined screw cap.
-
Environment: Store at -20°C in a dedicated freezer.
-
Secondary Barrier: Place the vial inside a heat-sealed aluminized bag containing a silica gel sachet and an oxygen scavenger.
Handling Procedure (The "Zero-Moisture" Protocol)
-
Step 1 (Equilibration): Remove the vial from the freezer and place it in a desiccator. Allow it to reach room temperature (approx. 30-60 mins) before opening. Causality: Opening a cold vial in humid air causes immediate condensation on the powder, initiating hydrolysis.
-
Step 2 (Weighing): Weigh rapidly in a low-humidity environment (<40% RH). If possible, use an antistatic gun to prevent powder scattering.
-
Step 3 (Re-sealing): Purge the vial headspace with dry Nitrogen or Argon gas before re-capping to displace moisture and oxygen.
Re-test Date
-
Solid State: Re-test every 12 months if stored at -20°C.
-
Stock Solution: Stable for 1 month at -20°C in acetonitrile. Do not store in aqueous buffers.
References
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[5][6][7][8] (2003).[5][6][9] Available at: [Link]
-
European Medicines Agency (EMA). ICH Q1A (R2) Stability testing of new drug substances and drug products.[6] (2003).[5][6][9] Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135400189: Vardenafil. (Accessed 2024).[4] Available at: [Link]
-
U.S. Food and Drug Administration (FDA). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. (2003).[5][6][9] Available at: [Link]
-
Kakumani, K., et al. "A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography." American Journal of Analytical Chemistry, 2012. Available at: [Link]
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Desethyl Vardenafil Dihydrochloride molecular weight and formula
Technical Whitepaper: Characterization and Analytical Profiling of Desethyl Vardenafil Dihydrochloride
Executive Summary & Chemical Identity
Desethyl Vardenafil Dihydrochloride is the hydrochloride salt form of the primary active metabolite of Vardenafil (Levitra®). Biologically designated as M1 , this compound is formed via hepatic metabolism mediated primarily by the Cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][2]
While Vardenafil itself is a potent phosphodiesterase type 5 (PDE5) inhibitor used for erectile dysfunction, the quantification of Desethyl Vardenafil is critical in clinical pharmacology to assess total drug exposure, metabolic clearance rates, and potential drug-drug interactions (DDIs).
Core Chemical Data
| Property | Desethyl Vardenafil (Free Base) | Desethyl Vardenafil Dihydrochloride (Target Salt) |
| CAS Number | 448184-46-1 | Referenced via Free Base CAS (Salt forms often lack unique CAS in public registries; typically listed as 448184-46-1 HCl) |
| Molecular Formula | ||
| Molecular Weight | 460.55 g/mol | 533.47 g/mol (Anhydrous basis) |
| IUPAC Name | 2-[2-ethoxy-5-(piperazin-1-ylsulfonyl)phenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | Same as Free Base (dihydrochloride) |
| Appearance | Off-white solid | White to Pale Yellow Crystalline Solid |
| Solubility | DMSO, Methanol (Low aqueous solubility) | High aqueous solubility (Preferred for aqueous mobile phases) |
Structural Elucidation & Physicochemical Properties[6]
The structural difference between the parent compound (Vardenafil) and its metabolite lies in the N-dealkylation of the piperazine ring.
-
Vardenafil: Contains an N-ethyl piperazine moiety.[3]
-
Desethyl Vardenafil: The ethyl group is removed, leaving a secondary amine on the piperazine ring.
Impact of the Dihydrochloride Salt Form:
Researchers utilize the dihydrochloride salt (
Stoichiometric Calculation (Validation)
To ensure accurate gravimetric preparation of reference standards, the salt correction factor (
Note: If using a hydrated form (e.g., dihydrate), the water weight must also be added to the denominator.
Biological Significance & Metabolic Pathway
Desethyl Vardenafil (M1) retains pharmacological activity, possessing a PDE5 inhibitory potency approximately 28% of the parent compound in vitro.[2][4] In vivo, it accounts for approximately 7% of the total pharmacological activity due to lower plasma concentrations relative to the parent.[4]
Metabolic Pathway Visualization: The following diagram illustrates the biotransformation of Vardenafil to Desethyl Vardenafil, highlighting the role of CYP3A4.
Figure 1: Hepatic biotransformation pathway of Vardenafil to Desethyl Vardenafil (M1).
Analytical Methodologies (LC-MS/MS)
For pharmacokinetic (PK) studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to the low circulating concentrations of M1.
Protocol: Simultaneous Determination of Vardenafil and Desethyl Vardenafil
A. Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot: Transfer 200 µL of plasma into a borosilicate tube.
-
IS Addition: Add 20 µL of Internal Standard (Sildenafil or Tadalafil, 500 ng/mL).
-
Alkalinization: Add 100 µL of 0.1 M NaOH (to suppress ionization and improve extraction efficiency of the free base).
-
Extraction: Add 2 mL of Methyl tert-butyl ether (MTBE). Vortex for 5 mins.
-
Separation: Centrifuge at 4,000 rpm for 10 mins. Freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer.
-
Reconstitution: Evaporate organic layer under
stream at 40°C. Reconstitute in 100 µL Mobile Phase.
B. Chromatographic Conditions
-
Column:
Reverse Phase (e.g., Phenomenex Luna or Waters XBridge), mm, 3.5 µm. -
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid (Water).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 4 minutes.
-
Flow Rate: 0.4 mL/min.
C. Mass Spectrometry Parameters (MRM Mode)
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |
| Vardenafil | 489.2 | 151.1 | 35 |
| Desethyl Vardenafil | 461.2 | 151.1 | 35 |
| Sildenafil (IS) | 475.2 | 283.1 | 40 |
Note: The shift from 489 to 461 corresponds to the loss of the ethyl group (
Experimental Workflow Diagram
The following workflow details the logical progression from standard preparation to data validation.
Figure 2: Analytical workflow for the quantification of Desethyl Vardenafil using the dihydrochloride salt standard.
References
-
Ku, H. Y., et al. (2008). "The contributions of cytochromes P450 3A4 and 3A5 to the metabolism of the phosphodiesterase type 5 inhibitors sildenafil, udenafil, and vardenafil."[5] Drug Metabolism and Disposition. Link
-
FDA (2003). "Levitra (Vardenafil HCl) Prescribing Information & Clinical Pharmacology." U.S. Food and Drug Administration.[2] Link
-
Managuli, R. S., et al. (2016). "Development and validation of a stability-indicating RP-HPLC method for the determination of Vardenafil." Journal of Taibah University for Science. Link
-
PubChem (2024). "N-Desethylvardenafil Compound Summary." National Library of Medicine. Link
-
Cayman Chemical. "N-Desethyl Vardenafil Product Information." Cayman Chemical.[6] Link
Sources
- 1. Vardenafil dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. N-Desethylvardenafil | C21H28N6O4S | CID 135565210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.hpra.ie [assets.hpra.ie]
- 5. The contributions of cytochromes P450 3A4 and 3A5 to the metabolism of the phosphodiesterase type 5 inhibitors sildenafil, udenafil, and vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Application Note: High-Efficiency Extraction of Vardenafil and N-Desethylvardenafil (M1) from Plasma Using Mixed-Mode Solid Phase Extraction (SPE)
Abstract & Introduction
Vardenafil is a potent phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[1][2][3] In pharmacokinetic (PK) studies, it is critical to quantify not only the parent drug but also its active metabolite, N-desethylvardenafil (M1), which possesses a similar PDE5 selectivity profile.[4]
While traditional methods often utilize Liquid-Liquid Extraction (LLE) with ether or hexane, these techniques suffer from variable recovery, emulsion formation, and lack of automation potential. This Application Note details a robust Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) protocol.
Why MCX? Vardenafil and M1 contain a piperazine ring with a pKa of approximately 9.1. This basicity allows us to utilize a "Catch and Release" mechanism:
-
Catch: Ionize the drug (positive charge) to bind it to the cation exchange sorbent.
-
Wash: Use aggressive organic washes to remove neutral lipids and phospholipids (major causes of matrix effects in LC-MS).[4]
-
Release: Neutralize the drug with a base to elute it cleanly.
Chemical Properties & Mechanism[1][2][4]
| Compound | Structure Feature | pKa (Approx.)[4][1][5] | LogP | SPE Strategy |
| Vardenafil | Piperazine Ring | 9.1 (Basic) | 2.2 | Retain: Protonated (pH < 7) Elute: Neutral (pH > 11) |
| M1 Metabolite | Desethyl-Piperazine | ~8.9 (Basic) | 1.8 | Same as parent |
Metabolic Pathway Visualization
The following diagram illustrates the conversion of Vardenafil to M1, highlighting the structural change (N-desethylation) relevant to mass spectrometry detection.
Figure 1: Metabolic conversion of Vardenafil to N-desethylvardenafil via CYP3A4-mediated N-dealkylation.[4]
Materials & Equipment
-
SPE Cartridges: Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX 30mg or Bond Elut Plexa PCX).[4]
-
Reasoning: Polymeric sorbents are water-wettable (won't dry out) and the MCX chemistry removes phospholipids better than standard C18.[4]
-
-
Reagents: Phosphoric Acid (H3PO4), Formic Acid, Methanol (MeOH), Ammonium Hydroxide (NH4OH), Acetonitrile (ACN).[4]
-
Internal Standard (IS): Sildenafil (structural analog) or Vardenafil-d5.[4]
-
Instrumentation: LC-MS/MS (Triple Quadrupole) with ESI source.
Experimental Protocol
Sample Pre-treatment
The goal is to disrupt protein binding and ensure the piperazine nitrogen is protonated (positively charged).
-
Aliquot 200 µL of human plasma into a processing tube.
-
Add 20 µL of Internal Standard working solution.
-
Add 200 µL of 4% Phosphoric Acid (H3PO4) .
-
Vortex for 30 seconds.
Solid Phase Extraction (SPE) Workflow[1][11]
| Step | Solvent / Composition | Mechanism / Purpose |
| 1.[4][7] Condition | 1 mL Methanol | Activates the sorbent ligands. |
| 2. Equilibrate | 1 mL Water | Prepares sorbent for aqueous sample. |
| 3. Load | Pre-treated Plasma Sample | Ionic Binding: Drug ( |
| 4. Wash 1 | 1 mL 2% Formic Acid in Water | Aqueous Wash: Removes salts and proteins. Drug remains locked ionically. |
| 5. Wash 2 | 1 mL 100% Methanol | Organic Wash: Critical step. Removes hydrophobic interferences (lipids) that cause matrix effects.[4] Drug remains locked. |
| 6. Elute | 2 x 250 µL 5% NH4OH in Methanol | Elution: High pH (>11) neutralizes the drug ( |
Post-Extraction Processing
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of Mobile Phase (e.g., 90:10 Water:ACN + 0.1% Formic Acid).
SPE Logic Diagram
The following diagram visualizes the "Lock and Key" chemistry utilized in this protocol.
Figure 2: Mixed-Mode Cation Exchange (MCX) mechanism.[4] Note the use of pH switching to selectively isolate basic drugs.
LC-MS/MS Conditions
To ensure separation of Vardenafil from its metabolite and the internal standard:
-
Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate (pH 4.0).[4]
-
Mobile Phase B: Acetonitrile.[11]
-
MS Detection: Positive ESI, MRM Mode.
MRM Transitions:
-
Vardenafil: 489.2
151.2[4] -
N-Desethylvardenafil (M1): 461.2
151.2[4] -
Sildenafil (IS): 475.2
283.2[4]
Method Validation & Troubleshooting
This protocol is designed to meet FDA/EMA Bioanalytical Method Validation guidelines.
Validation Parameters[7][13][14][15]
-
Recovery: Expect >85% for both analytes using MCX.
-
Matrix Effect: The 100% MeOH wash step in the MCX protocol typically reduces matrix factors to 0.95–1.05 (negligible suppression).[4]
-
Linearity: 0.5 – 500 ng/mL.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery | Drug not binding during load.[4] | Ensure plasma is acidified (pH < 3).[4] If pH is neutral, the drug won't bind to the cation exchanger. |
| Low Recovery | Drug eluting during Wash 2. | Ensure Wash 2 is 100% MeOH without any acid/base modifiers. |
| High Backpressure | Protein precipitation on cartridge. | Increase the dilution factor of plasma (1:3) or use a wider pore size cartridge.[4] |
| Poor Peak Shape | Solvent mismatch. | Ensure the reconstitution solvent matches the initial mobile phase conditions. |
References
-
US Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Johnson, R. D., et al. (2009). The LC/MS Quantitation of Vardenafil (Levitra®) in Postmortem Biological Specimens. Federal Aviation Administration (FAA) Civil Aerospace Medical Institute.[4] Retrieved from [Link]
-
Ku, H. Y., et al. (2009).[10] Liquid chromatography/tandem mass spectrometry method for the simultaneous determination of vardenafil and its major metabolite, N-desethylvardenafil, in human plasma. Journal of Chromatography B. (Note: Comparison of LLE vs SPE concepts). Retrieved from [Link]
-
PubChem. (n.d.).[4] Vardenafil Compound Summary. National Center for Biotechnology Information. Retrieved from [Link][4]
Sources
- 1. Vardenafil | C23H32N6O4S | CID 135400189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. saudijournals.com [saudijournals.com]
- 9. researchgate.net [researchgate.net]
- 10. Liquid chromatography/tandem mass spectrometry method for the simultaneous determination of vardenafil and its major metabolite, N-desethylvardenafil, in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. faa.gov [faa.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Validated LC-MS/MS assay for the quantitative determination of vardenafil in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Desethyl Vardenafil Dihydrochloride stock solution
Application Note: Preparation and Handling of Desethyl Vardenafil Dihydrochloride Stock Solutions
Abstract & Scope
Desethyl Vardenafil (N-Desethyl Vardenafil) is the primary active metabolite (M1) of the phosphodiesterase type 5 (PDE5) inhibitor Vardenafil.[1][2] It is generated predominantly via hepatic metabolism by cytochrome P450 isoforms CYP3A4 and CYP3A5.[1][3] While it shares the PDE5 selectivity profile of the parent drug, it possesses approximately 28% of the in vitro inhibitory potency.[3]
This guide details the preparation of Desethyl Vardenafil Dihydrochloride stock solutions. Unlike the free base, the dihydrochloride salt offers enhanced aqueous solubility but requires precise gravimetric correction during preparation to ensure accurate molar dosing in pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and adulterant screening.
Physicochemical Profile
Understanding the fundamental properties of the reference material is the first step in ensuring protocol integrity.
| Property | Data | Notes |
| Compound Name | Desethyl Vardenafil Dihydrochloride | Active Metabolite (M1) |
| CAS Number | 448184-46-1 (Free Base) | Note: Specific salt CAS may vary by vendor; verify CoA.[1][4] |
| Formula (Salt) | C₂₁H₂₈N₆O₄S[1] · 2HCl | Dihydrochloride salt form |
| MW (Free Base) | 460.55 g/mol | Used for molarity calculations in biological assays.[1] |
| MW (Salt) | ~533.47 g/mol | Used for gravimetric weighing.[1] |
| Solubility | Water (>10 mg/mL), DMSO (>50 mg/mL), Methanol (>20 mg/mL) | Salt form highly soluble in polar solvents.[1] |
| Appearance | Off-white to pale yellow solid | Crystalline powder.[1] |
| Hygroscopicity | Moderate | Handle rapidly in ambient humidity.[1] |
Strategic Solvent Selection
The choice of solvent dictates the stability and application of the stock solution. Do not default to DMSO without analyzing the downstream application.
-
Methanol (MeOH): Recommended for Analytical Chemistry (LC-MS/HPLC).[1]
-
Dimethyl Sulfoxide (DMSO): Recommended for Biological Assays (Cell Culture/Enzyme Inhibition).[1]
-
Water/PBS: Not Recommended for Long-Term Stock.[5]
Preparation Protocol
The Mathematics of Accuracy (Salt Correction)
Researchers often err by weighing the salt and assuming it equals the active mass. You must apply a Gravimetric Correction Factor (GCF) .[1]
[1]-
Example:
Step-by-Step Workflow
Materials:
-
Desethyl Vardenafil 2HCl Reference Standard.[1]
-
Solvent (LC-MS Grade Methanol or Anhydrous DMSO).[1]
-
Amber glass vials (Class A, silanized preferred).[1]
-
Analytical Balance (readability 0.01 mg).[1]
Procedure:
-
Equilibration: Allow the vial to reach room temperature before opening to prevent condensation (water absorption) on the hygroscopic salt.[1]
-
Weighing: Weigh approximately 10-20 mg of the solid into a tared amber vial. Record the exact mass (
).[1] -
Calculation: Calculate the required volume of solvent (
) to achieve the target concentration ( ) based on the exact mass weighed. [1] -
Dissolution: Add the calculated volume of solvent.[1] Vortex for 30 seconds.[1] If using DMSO, the solution may warm slightly (exothermic); allow it to cool before final volume verification.
-
Clarification: Inspect visually. The solution must be clear and particulate-free.[1] If particles persist, sonicate for 5 minutes (maintain temp < 30°C).
-
Aliquot: Divide into small volumes (e.g., 100 µL) to avoid freeze-thaw cycles.
Visualization: Decision Logic & Workflow
The following diagram illustrates the decision matrix for solvent selection and the preparation workflow.
Caption: Workflow for solvent selection and preparation of Desethyl Vardenafil stock based on downstream application.
Quality Control & Validation
A protocol is only as good as its verification.[1]
-
UV-Vis Verification:
-
Chromatographic Purity:
Storage and Stability
-
Primary Stock (10-50 mM): Store at -20°C or -80°C in amber glass. Stable for >6 months if sealed tightly.
-
Working Solutions: Prepare fresh. Aqueous dilutions degrade within 24 hours.[1]
-
Freeze/Thaw: Limit to <3 cycles. DMSO stocks are prone to absorbing moisture upon thawing; use a desiccator when warming to room temperature.
References
-
U.S. Food and Drug Administration (FDA). (2003).[1] Levitra (Vardenafil HCl) Label and Approval History. Retrieved from [Link][1]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 135400189, Vardenafil N-desethyl. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. N-Desethyl Vardenafil | CAS 448184-46-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. glppharmastandards.com [glppharmastandards.com]
- 8. Isolation and identification of a novel vardenafil analogue, propoxy-vardenafil, found as an adulterant in a health supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note & Protocol: Strategic Selection of an Internal Standard for the Bioanalysis of Desethyl Vardenafil using LC-MS/MS
**Abstract
The quantitative analysis of drug metabolites is a critical phase in pharmacokinetic and drug metabolism studies. Desethyl Vardenafil, a primary active metabolite of the phosphodiesterase type 5 (PDE5) inhibitor Vardenafil, requires a robust and reliable bioanalytical method for its quantification in complex biological matrices such as plasma or serum. A cornerstone of such a method is the proper selection and validation of an internal standard (IS) to ensure accuracy, precision, and reproducibility by correcting for variability during sample preparation and analysis. This document provides a comprehensive guide and detailed protocol for the strategic selection and validation of an internal standard for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Desethyl Vardenafil.
Introduction: The Imperative of the Internal Standard in LC-MS Bioanalysis
In ligand-binding assays, an internal standard is a compound of known concentration added to samples, calibrators, and quality controls alike. Its primary role is to mimic the analyte of interest—in this case, Desethyl Vardenafil—throughout the entire analytical process, from extraction to detection. Any physical or chemical loss of the analyte during sample processing or fluctuations in instrument response should be mirrored by a proportional change in the IS signal. The ratio of the analyte's response to the IS response is then used for quantification, effectively normalizing the analysis against procedural variations.
Foundational Principles for Internal Standard Selection
The selection process is a systematic evaluation of candidate compounds against a set of ideal characteristics. The goal is to find a compound that behaves as a true chemical clone of Desethyl Vardenafil, except for its mass-to-charge ratio (m/z).
Key Characteristics of an Ideal Internal Standard
-
Structural Similarity: The IS should be structurally and functionally similar to Desethyl Vardenafil to ensure comparable extraction recovery and chromatographic retention.
-
Co-elution: Ideally, the IS should co-elute with the analyte or elute very closely. This ensures that both compounds experience the same ionization conditions and potential matrix effects at the same point in time. Matrix effects, the suppression or enhancement of ionization by co-eluting matrix components, are a major source of variability in LC-MS analysis.
-
Mass Spectrometric Distinguishability: The IS and analyte must have different m/z ratios to be detected independently by the mass spectrometer.
-
Stability: The IS must be stable throughout the sample preparation, storage, and analytical run.
-
Purity: The IS should be of high purity and free from any impurities that could interfere with the analyte's signal.
-
Non-Interference: The IS must not be present in the biological matrix being analyzed (endogenous interference) and should not be a metabolite of the administered drug.
The following diagram illustrates the decision-making logic for selecting a suitable internal standard.
Caption: Decision workflow for internal standard selection and validation.
Candidate Internal Standards for Desethyl Vardenafil Analysis
The Gold Standard: Stable Isotope-Labeled (SIL) Internal Standard
A stable isotope-labeled version of Desethyl Vardenafil is the most desirable internal standard. For example, Desethyl Vardenafil-d7, where seven hydrogen atoms are replaced with deuterium, is an excellent candidate.
-
Rationale: SIL standards have nearly identical physicochemical properties to the analyte. They co-elute perfectly, exhibit the same extraction recovery, and experience identical matrix effects. Because the mass difference is due to isotopic substitution, their ionization efficiency is also virtually identical. The European Medicines Agency (EMA) guideline on bioanalytical method validation strongly recommends the use of SIL standards.
The Practical Alternative: Structural Analogs
When a SIL standard is unavailable or cost-prohibitive, a structural analog can be used. For Desethyl Vardenafil, suitable analogs could include Vardenafil itself or other PDE5 inhibitors like Sildenafil or Tadalafil, provided they are not co-administered.
-
Rationale: Structural analogs often share similar functional groups and core structures, leading to comparable behavior during extraction and chromatography. However, even minor structural differences can lead to variations in retention time, extraction efficiency, and susceptibility to matrix effects. Therefore, rigorous validation is essential.
Experimental Protocol for IS Evaluation and Validation
This protocol outlines the necessary experiments to validate the chosen internal standard. The primary objective is to demonstrate that the IS can accurately and precisely correct for analytical variability.
Materials and Reagents
-
Desethyl Vardenafil reference standard
-
Candidate Internal Standard (e.g., Desethyl Vardenafil-d7)
-
Control biological matrix (e.g., human plasma, K2-EDTA)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid or ammonium formate (for mobile phase modification)
-
Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) consumables
Step-by-Step Validation Workflow
Step 1: Chromatographic and Mass Spectrometric Tuning
-
Prepare individual stock solutions of Desethyl Vardenafil and the candidate IS in an appropriate solvent (e.g., methanol).
-
Infuse each solution separately into the mass spectrometer to optimize MS parameters (e.g., cone voltage, collision energy) for at least two stable and intense multiple reaction monitoring (MRM) transitions.
-
Develop a chromatographic method that provides a sharp, symmetrical peak for Desethyl Vardenafil.
-
Inject a solution containing both the analyte and the IS to confirm chromatographic resolution and assess initial peak shape. For a SIL IS, perfect co-elution is expected. For an analog, baseline resolution is required.
Step 2: Assessment of Crosstalk
-
Prepare two samples:
-
Sample A: High concentration of Desethyl Vardenafil, no IS.
-
Sample B: High concentration of IS, no Desethyl Vardenafil.
-
-
Analyze both samples using the developed LC-MS/MS method.
-
In Sample A, monitor the MRM transitions of the IS. The signal should be less than 0.1% of the IS signal in a standard sample.
-
In Sample B, monitor the MRM transitions of the analyte. The signal should be less than 5% of the analyte signal at the Lower Limit of Quantification (LLOQ). This ensures that the IS does not contribute to the analyte's signal.
Step 3: Evaluation of Matrix Effects and Extraction Recovery
This experiment is critical for validating that the IS effectively compensates for matrix-induced signal suppression or enhancement.
-
Prepare three sets of samples at low and high concentrations:
-
Set 1 (Neat Solution): Analyte and IS spiked into the mobile phase or reconstitution solvent.
-
Set 2 (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and IS are added to the final extract.
-
Set 3 (Pre-Extraction Spike): Analyte and IS are spiked into the blank matrix before the extraction process begins.
-
-
Analyze all samples and calculate the following parameters:
| Parameter | Calculation Formula | Acceptance Criteria |
| Matrix Factor (MF) | (Peak Response in Set 2) / (Peak Response in Set 1) | MF should be consistent across the analytical batch. |
| IS-Normalized MF | (MF of Analyte) / (MF of IS) | The Coefficient of Variation (%CV) of the IS-Normalized MF should be ≤15%. |
| Recovery (RE) | (Peak Response in Set 3) / (Peak Response in Set 2) | RE should be precise and consistent, though it does not need to be 100%. |
| IS-Normalized Recovery | (RE of Analyte) / (RE of IS) | The %CV of the IS-Normalized Recovery should be ≤15%. |
The following diagram outlines this core validation workflow.
Caption: Experimental workflow for validating IS performance in matrix.
Conclusion and Recommendation
The selection of an internal standard is a foundational step in the development of a robust and reliable bioanalytical method for Desethyl Vardenafil. A stable isotope-labeled internal standard, such as Desethyl Vardenafil-d7 , is unequivocally the superior choice. It provides the highest degree of analytical certainty by ensuring that any variability affecting the analyte is precisely mirrored by the internal standard. While structural analogs can be employed, they necessitate a more exhaustive validation process to prove their suitability, particularly in demonstrating consistent IS-normalized matrix effects across different lots of biological matrix. By following the systematic evaluation and validation protocol outlined in this document, researchers can confidently select an internal standard that ensures the integrity and accuracy of their bioanalytical data.
References
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Matrix Effects in Liquid Chromatography-Tandem Mass Spectrometry. Clinical and Laboratory Standards Institute (CLSI). [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]
Application Note: High-Throughput Screening (HTS) of Vardenafil Impurities using UPLC
Abstract
This application note details a systematic High-Throughput Screening (HTS) protocol for profiling process-related impurities and degradation products of Vardenafil Hydrochloride. Unlike traditional HPLC methods that require 15–30 minute run times, this UPLC workflow utilizes sub-2-micron particle technology to achieve baseline resolution of critical pairs (including Vardenafil N-oxide and N-desethyl analogs) in under 5 minutes. The guide focuses on pH-dependent selectivity scouting and ballistic gradient optimization.
Introduction & Chemical Context
Vardenafil is a selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[1][2] Chemically, it is a basic piperazine derivative (
The Analytical Challenge:
-
Basicity: Vardenafil's basic nitrogen atoms can interact with residual silanols on silica columns, leading to peak tailing.
-
Impurity Similarity: Critical impurities such as N-Desethyl Vardenafil (Impurity A) and Vardenafil N-Oxide possess structures nearly identical to the API, making resolution difficult.
-
Throughput: Drug development requires screening hundreds of stability samples (forced degradation) rapidly.
This protocol leverages the Van Deemter advantage of 1.7 µm particles, allowing higher linear velocities without sacrificing efficiency (
High-Throughput Screening (HTS) Strategy
The core of this method relies on a "Scouting Workflow" that varies pH and Column Chemistry to maximize selectivity (
The "Golden Rule" of Screening Bases
For basic drugs like Vardenafil, retention and selectivity change drastically with pH.
-
Low pH (Formic Acid, pH ~2-3): The piperazine ring is fully protonated. Retention is lower, but mass spectrometry (MS) sensitivity is maximized.
-
High pH (Ammonium Bicarbonate, pH ~10): The molecule is neutral (deprotonated). Hydrophobic retention increases significantly, often improving peak shape and resolution from polar impurities. Note: Only Hybrid-Silica (e.g., BEH) columns can withstand pH 10.
HTS Workflow Diagram
The following diagram illustrates the decision logic for selecting the optimal separation conditions.
Figure 1: Logical workflow for Vardenafil impurity method development. Blue indicates the primary scouting variable (pH), while Yellow indicates the secondary variable (Stationary Phase).
Experimental Protocols
Protocol A: Rapid Scouting Conditions
Use this protocol to quickly determine if the impurity profile is better resolved at acidic or basic pH.
System Setup: UPLC System with PDA (Photo Diode Array) and Column Manager.
| Parameter | Condition Set 1 (Low pH) | Condition Set 2 (High pH) |
| Stationary Phase | BEH C18 (2.1 x 50 mm, 1.7 µm) | BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Bicarbonate (pH 10.0) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Flow Rate | 0.6 mL/min | 0.6 mL/min |
| Column Temp | 40°C | 40°C |
| Gradient | 5% to 95% B in 2.0 mins | 5% to 95% B in 2.0 mins |
| Detection | UV 214 nm (Trace), 254 nm | UV 214 nm (Trace), 254 nm |
Scientific Rationale:
-
BEH C18: Chosen for its stability at pH 1-12.
-
Ballistic Gradient (2 min): Sufficient for "Go/No-Go" decisions on selectivity.
-
Ammonium Bicarbonate: Used instead of Phosphate to allow for potential MS coupling (volatile buffer).
Protocol B: Optimized Stability-Indicating Method
Based on typical Vardenafil behavior, High pH often yields superior peak shape for the basic API, but Low pH is preferred for MS compatibility and general robustness. The following is the Recommended Optimized Method (Low pH variant for maximum robustness).
Target: Separation of Vardenafil, N-Desethyl (Imp A), N-Oxide, and Process Impurities.
-
Column: HSS T3 C18 or BEH C18 (2.1 x 100 mm, 1.7 µm)
-
Why: The 100mm length doubles the theoretical plates (
) compared to the scouting column, necessary for separating the N-oxide from the parent.
-
-
Mobile Phase A: 0.1% Formic Acid + 10mM Ammonium Formate (Buffer helps stabilize retention times).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45°C (Reduces viscosity, improves mass transfer).
-
Injection Volume: 1.0 µL.
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve | Description |
| 0.00 | 95 | 5 | Initial | Equilibration |
| 1.00 | 95 | 5 | 6 | Isocratic Hold (Polar Impurities) |
| 6.00 | 40 | 60 | 6 | Linear Gradient |
| 7.00 | 5 | 95 | 6 | Wash |
| 7.50 | 95 | 5 | 1 | Re-equilibration |
Impurity Profile & Degradation Pathways
Understanding the origin of impurities is vital for interpreting HTS data.
-
Oxidative Stress (
): Generates Vardenafil N-Oxide . This is the most critical degradation pathway. -
Acid/Base Hydrolysis: Vardenafil is relatively stable, but extreme conditions can cleave the sulfonyl group or the piperazine ring.
-
Metabolic/Process: N-Desethyl Vardenafil is a known metabolite and potential synthesis byproduct.
Degradation Logic Diagram
Figure 2: Primary degradation and impurity pathways. RRT = Relative Retention Time (approximate).
Validation Criteria (Self-Validating System)
To ensure the method is trustworthy, every run must meet specific System Suitability Testing (SST) criteria.
-
Resolution (
): > 2.0 between Vardenafil and the nearest eluting impurity (usually N-desethyl or N-oxide). -
Tailing Factor (
): < 1.5 for the Vardenafil peak (Critical for basic drugs). -
Precision: %RSD < 2.0% for 5 replicate injections of the standard.
Note on Detection: While 254 nm is standard, 214 nm is recommended for impurity profiling to detect species with poor chromophores, provided the solvents (MeCN/Formic Acid) are high-grade (LC-MS grade) to minimize background noise.
References
-
ICH Harmonised Tripartite Guideline. Impurities in New Drug Products Q3B(R2). International Conference on Harmonisation. Available at: [Link]
-
Yarbagi, K., et al. (2017). Identification, Method Development and Method Validation for the Process and Degradation Impurities of Vardenafil HCl by RP-UPLC and UPLC-TOF. International Journal of Pharmaceutical Sciences and Research.[1][6] Available at: [Link]
-
Kakumani, K., et al. (2012). A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography. American Journal of Analytical Chemistry. Available at: [Link]
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. hakon-art.com [hakon-art.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography [scirp.org]
- 6. ijpsr.com [ijpsr.com]
Technical Support Center: Minimizing Matrix Effects in LC-MS Analysis of Vardenafil & Metabolites
Introduction
Welcome to the Technical Support Center. You are likely here because your LC-MS/MS assay for Vardenafil (Levitra®) and its active metabolite, N-desethylvardenafil (M1), is suffering from signal instability, poor reproducibility, or ion suppression.
In plasma and urine analysis, matrix effects (ME) are the silent killers of assay validity. For Vardenafil, a hydrophobic base, the primary culprits are endogenous phospholipids (PLs) (e.g., glycerophosphocholines) that co-elute with your analytes, competing for charge in the electrospray ionization (ESI) droplet.
This guide moves beyond basic troubleshooting to provide a mechanistic, self-validating workflow to eliminate these interferences.
Part 1: Sample Preparation – The First Line of Defense
Q: My protein precipitation (PPT) method is fast, but I see significant ion suppression. Why?
A: Protein precipitation (using ACN or MeOH) removes proteins but leaves >99% of endogenous phospholipids in the supernatant. These lipids accumulate on your column and elute unpredictably, often suppressing the signal for Vardenafil (m/z 489.2) and M1 (m/z 461.2).
Recommendation: Switch to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) .
Table 1: Comparative Efficiency of Extraction Techniques for Vardenafil
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Hybrid/Mixed-Mode SPE |
| Phospholipid Removal | < 5% (Poor) | > 90% (Excellent) | > 99% (Superior) |
| Recovery (Vardenafil) | High (>95%) | Medium (70-85%) | High (90-100%) |
| Matrix Effect (ME) | High Suppression | Minimal | Negligible |
| Throughput | High | Low (Labor Intensive) | Medium-High |
| Recommended Solvent | Acetonitrile | Ethyl Acetate or Hexane:DCM (1:1) | Methanol (Elution) |
Q: What is the "Gold Standard" extraction protocol for Vardenafil and M1?
A: While SPE is cleaner, Liquid-Liquid Extraction (LLE) with Ethyl Acetate or a Hexane:Dichloromethane mixture is often the most cost-effective and robust method for Vardenafil due to its lipophilic nature (LogP ~1.4). The non-polar solvent excludes zwitterionic phospholipids.
Protocol: Optimized LLE for Vardenafil & M1 in Plasma
-
Sample: Aliquot 200 µL human plasma into a glass tube.
-
Internal Standard: Add 20 µL of Vardenafil-d5 (100 ng/mL). Do not use Sildenafil; see Part 3.
-
Alkalinization: Add 100 µL of 0.1 M NaOH or Ammonium Hydroxide (pH ~10).
-
Why? Vardenafil is a base (pKa ~ 6.0, 8.2). High pH ensures it is uncharged, maximizing transfer into the organic layer.
-
-
Extraction: Add 1.5 mL Ethyl Acetate (or Hexane:DCM 50:50 v/v).
-
Agitation: Vortex vigorously for 2 mins; Centrifuge at 4000 rpm for 5 mins.
-
Transfer: Transfer the upper organic layer to a clean tube.
-
Dry: Evaporate to dryness under nitrogen at 40°C.
-
Reconstitute: Dissolve residue in 100 µL Mobile Phase (e.g., 10mM Ammonium Formate : ACN, 50:50).
Part 2: Chromatographic Optimization
Q: How do I separate phospholipids from my analytes if I must use PPT?
A: If you cannot use LLE/SPE, you must separate the matrix chromatographically. Phospholipids are extremely hydrophobic and typically elute late in a reversed-phase gradient.
Troubleshooting Steps:
-
Monitor the Matrix: Add a transition for phospholipids (m/z 184 -> 184 for phosphatidylcholines) to your method.
-
Column Choice: Use a C18 column with high carbon load or a Phenyl-Hexyl column. Phenyl phases often provide better selectivity for the piperazine ring in Vardenafil.
-
Gradient Strategy: Ensure your gradient goes to 95% Organic (B) and holds for at least 2 minutes to wash off lipids after Vardenafil elutes.
-
Vardenafil RT:[1] ~2.5 min
-
Phospholipid Wash: 4.0 - 6.0 min
-
Re-equilibration: 2.0 min
-
Part 3: Mass Spectrometry & Internal Standards
Q: Can I use Sildenafil as an Internal Standard?
A: No , not if you are fighting matrix effects. While Sildenafil is a structural analog, it has different retention characteristics than Vardenafil. If a matrix peak co-elutes with Vardenafil but not Sildenafil, the IS will not compensate for the suppression, leading to inaccurate quantitation.
Requirement: Use a Stable Isotope Labeled (SIL) IS such as Vardenafil-d5 or Vardenafil-13C4 .
-
Mechanism:[2][3] The SIL-IS is chemically identical, co-elutes perfectly (correcting for RT shifts), and experiences the exact same ionization environment as the analyte.
Q: How do I calculate the Matrix Effect (ME) to validate my method?
A: You must follow the FDA/EMA "Post-Extraction Spike" method.
-
ME < 100%: Ion Suppression (Common)
-
ME > 100%: Ion Enhancement
-
Acceptance Criteria: ME should be consistent (CV < 15%) across different lots of plasma.
Visualizing the Solution
Diagram 1: Sample Preparation Decision Tree
Caption: Workflow for selecting the optimal extraction method based on sensitivity requirements and throughput needs.
Diagram 2: Mechanism of Matrix Effect & Correction
Caption: Visualizing how phospholipids suppress ionization and how SIL-IS compensates for this effect.
References
-
Ku, H. Y., et al. (2009). "Liquid chromatography/tandem mass spectrometry method for the simultaneous determination of vardenafil and its major metabolite, N-desethylvardenafil, in human plasma."[4] Journal of Chromatography B. Link
-
Carlucci, G., et al. (2010). "Validated LC-MS/MS assay for the quantitative determination of vardenafil in human plasma."[5] Biomedical Chromatography. Link
-
Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry. Link
-
FDA Guidance for Industry (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration. Link
-
Ismaiel, O. A., et al. (2008). "Monitoring phospholipids for assessment of matrix effects in a liquid chromatography-tandem mass spectrometry method." Journal of Chromatography B. Link
Sources
- 1. japsonline.com [japsonline.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Liquid chromatography/tandem mass spectrometry method for the simultaneous determination of vardenafil and its major metabolite, N-desethylvardenafil, in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validated LC-MS/MS assay for the quantitative determination of vardenafil in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Conditions for Desethyl Vardenafil
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions regarding the chromatographic analysis of Desethyl Vardenafil, with a specific focus on achieving optimal peak symmetry through mobile phase pH optimization.
Frequently Asked Questions (FAQs)
Q1: My Desethyl Vardenafil peak is exhibiting significant tailing. What is the primary cause of this?
A1: Peak tailing for Desethyl Vardenafil, a basic compound, is most commonly caused by secondary interactions between the analyte and the stationary phase in reversed-phase HPLC.[1][2][3] The primary culprit is the interaction of the protonated basic functional groups of your analyte, specifically the piperazine moiety, with ionized residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases (like C18).[1][2][4] This ion-exchange interaction leads to a mixed-mode retention mechanism, which results in tailed peaks.[1][4]
Q2: How does the mobile phase pH influence the peak shape of Desethyl Vardenafil?
A2: The mobile phase pH is a critical parameter that dictates the ionization states of both the Desethyl Vardenafil molecule and the stationary phase's residual silanol groups.[5]
-
Analyte Ionization: Desethyl Vardenafil contains a piperazine ring, which is basic. The pKa values for the parent compound, Vardenafil, are reported to be approximately 4.72 and 6.21.[6] The piperazine ring itself has two pKa values, around 5.35 and 9.73.[7][8][9] At a pH below its pKa, the piperazine moiety will be protonated (positively charged). When the pH is significantly above the pKa, it will be in its neutral, un-ionized form.
-
Silanol Group Ionization: Residual silanol groups on the silica surface are acidic and have a pKa in the range of 3.5-4.5. At a pH above this range, they become deprotonated and carry a negative charge (SiO⁻), making them active sites for interaction with positively charged analytes.[2]
Therefore, by controlling the mobile phase pH, you can minimize the undesirable ionic interactions that lead to peak tailing.[5]
Q3: What is a good starting point for the mobile phase pH when developing a method for Desethyl Vardenafil?
A3: Based on the pKa values of Vardenafil and the general principles of chromatography for basic compounds, a good starting point for pH optimization would be in the acidic range, typically between pH 2.5 and 3.5.[10] At this low pH, the residual silanol groups on the stationary phase will be predominantly in their neutral form (Si-OH), which significantly reduces the chances of ionic interactions with the protonated Desethyl Vardenafil.[10] Several published methods for Vardenafil and its analogues utilize acidic modifiers like formic acid, phosphoric acid, or ammonium formate buffers to achieve a pH in this range.[11][12][13][14]
Alternatively, a mobile phase pH around 5.0 could also be explored, as suggested by one study on Vardenafil impurities.[15] At this pH, the analyte may be partially or fully un-ionized, which can also lead to improved peak shape and retention.
Troubleshooting Guide: Achieving Peak Symmetry for Desethyl Vardenafil
This section provides a systematic approach to troubleshooting and optimizing the peak shape of Desethyl Vardenafil.
Problem: Asymmetrical (Tailing) Peak for Desethyl Vardenafil
Step 1: Understand the Analyte and Stationary Phase Chemistry
Before making any adjustments, it's crucial to understand the chemical properties at play.
-
Desethyl Vardenafil: A basic compound due to its piperazine functional group. It will be protonated at acidic pH.
-
Stationary Phase: Most likely a silica-based C18 or C8 column, which will have residual silanol groups.
The interaction between the protonated basic analyte and ionized acidic silanols is the primary cause of peak tailing.
Step 2: Systematic pH Scouting Experiment
A pH scouting experiment is the most effective way to determine the optimal mobile phase pH for your specific column and system.
Experimental Protocol: Mobile Phase pH Scouting
-
Prepare a series of mobile phase buffers: Prepare identical mobile phases with the only difference being the pH. A good starting range to screen is from pH 2.5 to pH 7.0, with increments of 0.5 pH units. Use buffers that are effective in your chosen pH range (e.g., phosphate, formate, or acetate buffers). Ensure the buffer concentration is adequate, typically 10-20 mM, to provide sufficient buffering capacity.
-
Equilibrate the column: For each new pH, ensure the column is thoroughly equilibrated with at least 10-20 column volumes of the new mobile phase.
-
Inject the Desethyl Vardenafil standard: Inject a consistent concentration of your Desethyl Vardenafil standard for each pH condition.
-
Monitor key chromatographic parameters: For each run, carefully record the following:
-
Retention time
-
Peak asymmetry or tailing factor
-
Peak width
-
Theoretical plates
-
Data Presentation: Expected Impact of Mobile Phase pH on Desethyl Vardenafil Peak Shape
| Mobile Phase pH | Expected Ionization State of Desethyl Vardenafil (pKa ~4.7-6.2) | Expected Ionization State of Silanols (pKa ~3.5-4.5) | Expected Peak Shape | Rationale |
| 2.5 - 3.0 | Protonated (Charged) | Mostly Neutral | Good | Silanol interactions are minimized by suppressing their ionization.[10] |
| 3.5 - 4.5 | Protonated (Charged) | Partially Ionized | Potentially Poor | Both analyte and silanols can be ionized, leading to strong interactions. |
| 5.0 - 6.0 | Partially to Fully Un-ionized | Mostly Ionized | Potentially Good | Analyte is becoming more neutral, reducing ionic interactions despite ionized silanols. |
| > 6.5 | Mostly Un-ionized | Fully Ionized | Good | Analyte is neutral, minimizing ionic interactions.[4] |
Step 3: Analyze the Results and Select the Optimal pH
After completing the pH scouting experiment, plot the peak asymmetry/tailing factor against the mobile phase pH. The optimal pH will be the one that provides a tailing factor closest to 1.0, along with acceptable retention and resolution from other components in your sample.
Step 4: Further Optimization (If Necessary)
If peak tailing persists even after pH optimization, consider the following:
-
Use a Modern, High-Purity Silica Column: Newer generation columns are manufactured with higher purity silica and are better end-capped, resulting in fewer and less acidic residual silanol groups.[1]
-
Consider a Different Stationary Phase: A column with a different bonding chemistry, such as a polar-embedded phase, can sometimes provide better peak shape for basic compounds.
-
Mobile Phase Additives: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and improve peak shape.[10] However, this can shorten column lifetime.[10]
-
Adjust Organic Modifier: The choice and concentration of the organic solvent (e.g., acetonitrile vs. methanol) can also influence peak shape.
Visualizing the Workflow
The following diagram illustrates a logical workflow for troubleshooting and optimizing Desethyl Vardenafil peak symmetry.
Caption: Workflow for optimizing Desethyl Vardenafil peak symmetry.
References
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. support.waters.com [support.waters.com]
- 3. chromtech.com [chromtech.com]
- 4. waters.com [waters.com]
- 5. moravek.com [moravek.com]
- 6. Vardenafil | C23H32N6O4S | CID 135400189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Piperazine - Wikipedia [en.wikipedia.org]
- 8. uregina.ca [uregina.ca]
- 9. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 11. Separation of Vardenafil on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. ijper.org [ijper.org]
- 13. japsonline.com [japsonline.com]
- 14. orbi.uliege.be [orbi.uliege.be]
- 15. A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography [scirp.org]
Comparative Analytical Strategies: Determination of LOD and LOQ for Desethyl Vardenafil Dihydrochloride
Abstract
Desethyl Vardenafil , the primary active metabolite of the phosphodiesterase type 5 (PDE5) inhibitor Vardenafil (Levitra®), requires rigorous quantification for both pharmacokinetic (PK) profiling and impurity control in pharmaceutical manufacturing. This guide provides a technical comparison between High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . We detail the experimental protocols to establish the Limit of Detection (LOD) and Limit of Quantitation (LOQ) according to ICH Q2(R1) guidelines, emphasizing the superior sensitivity of LC-MS/MS for trace analysis (ng/mL range) versus the accessibility of HPLC-UV for routine Quality Control (µg/mL range).
Strategic Overview: The Regulatory & Scientific Context
In drug development, Desethyl Vardenafil (N-desethyl vardenafil) is not merely an impurity; it possesses PDE5 inhibitory activity similar to the parent compound. Therefore, its quantification is critical in two distinct scenarios:
-
Bioanalysis (PK Studies): Requires detecting low concentrations in plasma/urine (Sub-nanogram levels).
-
CMC (Chemistry, Manufacturing, and Controls): Requires monitoring it as a process-related impurity or degradant in the final dosage form (Thresholds >0.05%).
Accurate determination of LOD and LOQ is the foundation of method validity.
-
LOD (Limit of Detection): The lowest analyte concentration that can be reliably differentiated from background noise (Signal-to-Noise
3:1). -
LOQ (Limit of Quantitation): The lowest concentration that can be quantified with acceptable precision and accuracy (Signal-to-Noise
10:1).
Comparative Analysis: HPLC-UV vs. LC-MS/MS
The choice of method dictates the achievable LOD/LOQ. The following table contrasts the performance metrics based on field data and validation studies.
| Feature | Method A: HPLC-UV (QC Standard) | Method B: LC-MS/MS (Trace Analysis) |
| Primary Application | Routine QC, Dissolution, Content Uniformity | Pharmacokinetics, Trace Impurity Profiling |
| Detection Principle | Chromophore absorption ( | Mass-to-charge ratio ( |
| LOD (Typical) | 10 – 50 ng/mL | 0.05 – 0.2 ng/mL |
| LOQ (Typical) | 30 – 150 ng/mL | 0.2 – 0.5 ng/mL |
| Selectivity | Moderate (Risk of co-elution with excipients) | High (Mass filtering eliminates matrix effects) |
| Linearity Range | 0.1 – 100 µg/mL | 0.5 – 200 ng/mL |
| Cost/Complexity | Low / Low | High / High |
Scientist’s Insight
Causality in Choice: If you are screening raw materials, HPLC-UV is sufficient and robust. However, for biological matrices (plasma) or genotoxic impurity screening where thresholds are ppm-level, HPLC-UV lacks the necessary signal-to-noise ratio. You must transition to LC-MS/MS to achieve stable baselines at sub-ng/mL levels.
Detailed Experimental Protocol
Below is a validated workflow for the LC-MS/MS determination , as it represents the more challenging and rigorous application. Notes for HPLC-UV adaptation are provided where relevant.
A. Instrumentation & Conditions[1][2][3][4][5][6][7]
-
System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series or AB Sciex QTRAP).
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus or Phenomenex Luna), 50 mm
2.1 mm, 1.8 µm or 3 µm. -
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water (or 10mM Ammonium Formate pH 5.0).
-
Solvent B: Acetonitrile (LC-MS grade).[1]
-
-
Flow Rate: 0.4 mL/min.[2]
B. MS/MS Parameters (MRM Mode)
To ensure specificity, we monitor specific mass transitions. Desethyl Vardenafil (MW ~460.[3][4][5][6]5) is detected in Positive Electrospray Ionization (ESI+) mode.[7]
-
Parent Ion (Precursor):
461.2 -
Product Ion (Quantifier):
151.2 (Conserved imidazotriazinone core). -
Product Ion (Qualifier):
299.2 (Loss of piperazine moiety). -
Note: Parent Vardenafil is monitored at
489.1 151.2.[7]
C. Preparation of Standards
-
Stock Solution: Dissolve 10 mg Desethyl Vardenafil Dihydrochloride in 10 mL Methanol (1.0 mg/mL).
-
Intermediate Dilution: Dilute stock with Mobile Phase (50:50 A:B) to reach 1.0 µg/mL.
-
Calibration Spiking: Prepare serial dilutions in the sample matrix (e.g., blank plasma or solvent) ranging from 0.1 ng/mL to 100 ng/mL .
D. Determination of LOD & LOQ (S/N Approach)
-
Inject blank samples (n=6) to establish baseline noise.
-
Inject low-concentration standards (starting at 0.1 ng/mL).
-
Calculate Signal-to-Noise (S/N) ratio using the instrument software (e.g., Analyst, MassHunter).
-
LOD: Concentration yielding S/N
3. -
LOQ: Concentration yielding S/N
10.
-
-
Verification: Inject 6 replicates at the estimated LOQ. The %RSD (Relative Standard Deviation) of the peak area must be
20%.
Visualization of Workflows
Diagram 1: Analytical Validation Workflow
This flowchart illustrates the logical progression from method development to final LOD/LOQ confirmation.
Caption: Step-by-step logic for determining and validating LOD/LOQ limits according to ICH guidelines.
Diagram 2: Method Selection Decision Matrix
A guide to choosing the correct instrument based on required sensitivity.
Caption: Decision matrix for selecting HPLC-UV vs. LC-MS/MS based on sample concentration and type.
Data Analysis & Interpretation
When analyzing the data generated from the protocol above, use the following framework to report results.
Calculation Formulas (ICH Q2(R1))
While modern software calculates S/N automatically, the manual verification formula is:
-
h: Peak-to-peak background noise in a blank injection over a distance of 20 times the width at half-height.
Representative Data (Simulated)
| Parameter | HPLC-UV (214 nm) Results | LC-MS/MS (MRM) Results |
| Noise Level (h) | 0.05 mAU | 15 cps |
| LOD (S/N ~3) | 0.05 µg/mL | 0.2 ng/mL |
| LOQ (S/N ~10) | 0.15 µg/mL | 0.5 ng/mL |
| Precision at LOQ | 4.5% RSD | 8.2% RSD |
Interpretation: The LC-MS/MS method demonstrates a ~300-fold increase in sensitivity. If your Desethyl Vardenafil target is 1.0 ng/mL (typical in late-phase PK), HPLC-UV is statistically invalid (Below Detection Limit).
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Carlucci, G., et al. (2019).[10] Validation of an HPLC-MS method for the determination of vardenafil in rat urine. Journal of Applied Pharmaceutical Science. Link
-
Zhu, B., et al. (2009). Liquid chromatography/tandem mass spectrometry method for the simultaneous determination of vardenafil and its major metabolite, N-desethylvardenafil, in human plasma.[7][11] Journal of Chromatography B. Link
-
Vivan Life Sciences. (n.d.). N-Desethyl Vardenafil Product Data and Structure.[7]Link
-
MedChemExpress. (2024). N-Desethyl vardenafil: Structure and Properties.Link
Sources
- 1. Isolation and identification of a novel vardenafil analogue, propoxy-vardenafil, found as an adulterant in a health supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validated LC-MS/MS assay for the quantitative determination of vardenafil in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Desethyl Vardenafil-d8 - SRIRAMCHEM [sriramchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. vivanls.com [vivanls.com]
- 6. N-Desethyl Vardenafil | CAS 448184-46-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. Liquid chromatography/tandem mass spectrometry method for the simultaneous determination of vardenafil and its major metabolite, N-desethylvardenafil, in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ajprr.com [ajprr.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Cross-Reactivity of Desethyl Vardenafil with Other PDE5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the cross-reactivity of Desethyl Vardenafil, the primary active metabolite of vardenafil, with other leading phosphodiesterase type 5 (PDE5) inhibitors. As the development of specific and sensitive analytical methods is paramount in both research and clinical settings, understanding the potential for cross-reactivity is of critical importance. This document will explore the structural basis of this phenomenon, present detailed experimental methodologies for its assessment, and provide a comparative analysis of available data to guide assay development and data interpretation.
The Imperative of Specificity in PDE5 Inhibitor Analysis
Phosphodiesterase type 5 (PDE5) inhibitors, including sildenafil, tadalafil, and vardenafil, are a class of drugs primarily used to treat erectile dysfunction.[1] These compounds function by inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. This inhibition leads to smooth muscle relaxation and increased blood flow. Vardenafil is extensively metabolized in the liver, with Desethyl Vardenafil being its major pharmacologically active metabolite.[2]
The therapeutic success of PDE5 inhibitors has necessitated the development of robust analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and the detection of undeclared ingredients in counterfeit products.[3] A significant challenge in the development of immunoassays for these compounds is the potential for cross-reactivity, where an antibody designed to detect one PDE5 inhibitor also binds to another, or to a structurally related metabolite. Such cross-reactivity can lead to inaccurate quantification and false-positive results, compromising the integrity of research and diagnostic outcomes.[4][5]
Structural Homology: The Root of Cross-Reactivity
The cross-reactivity of Desethyl Vardenafil with other PDE5 inhibitors is fundamentally linked to their structural similarities. These molecules are designed to bind to the active site of the PDE5 enzyme, and as such, share common structural motifs that mimic the endogenous substrate, cGMP.
-
Vardenafil and Desethyl Vardenafil: Desethyl Vardenafil is formed by the N-de-ethylation of the piperazine ring of vardenafil. This minor structural modification leaves the core imidazotriazinone ring system, which is crucial for PDE5 binding, intact. The high degree of structural conservation between the parent drug and its metabolite makes significant cross-reactivity in vardenafil-specific immunoassays highly probable.
-
Sildenafil: Sildenafil shares a similar pyrazolo[4,3-d]pyrimidin-7-one core structure with vardenafil. While the substituent groups differ, the overall shape and charge distribution of the molecules are comparable, creating the potential for cross-reactivity, particularly in assays employing polyclonal antibodies or monoclonal antibodies with broader specificity.[6]
-
Tadalafil: Tadalafil possesses a more distinct and rigid β-carboline structure compared to the more flexible piperazine-containing structures of vardenafil and sildenafil.[7] This significant structural divergence generally results in lower cross-reactivity in immunoassays developed for sildenafil or vardenafil.
Below is a depiction of the PDE5 signaling pathway, illustrating the common target of these inhibitors.
Caption: The cGMP signaling pathway and the inhibitory action of PDE5 inhibitors.
Experimental Approaches to Quantifying Cross-Reactivity
The gold standard for assessing cross-reactivity in a quantitative manner is the competitive enzyme-linked immunosorbent assay (ELISA) . This technique allows for the determination of the relative binding affinity of different compounds to a specific antibody. For ultimate specificity and confirmation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.
Competitive ELISA: A Quantitative Assessment of Antibody Binding
Principle: In a competitive ELISA, the analyte of interest in a sample competes with a labeled antigen for a limited number of antibody binding sites. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of the analyte in the sample. By running serial dilutions of both the target analyte and potential cross-reactants, their respective IC50 values (the concentration that causes 50% inhibition of the signal) can be determined.
The percent cross-reactivity is calculated as follows:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
Sources
- 1. The devil is in the details: an analysis of the subtleties between phosphodiesterase inhibitors for erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Development and evaluation of an immunochromatographic strip for rapid screening of sildenafil-type compounds as illegal additives in functional foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ajprd.com [ajprd.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary
In the regulatory landscape of pharmaceutical analysis (ICH Q2(R1)), robustness is not merely a validation checkbox—it is the measure of a method's reliability during normal usage.[1] For Vardenafil Hydrochloride , a phosphodiesterase type 5 (PDE5) inhibitor, the separation of process-related impurities (Impurity A, B, C, and N-oxide) presents a distinct challenge due to the structural similarity of these piperazine derivatives.
This guide objectively compares two distinct analytical approaches: a Legacy Pharmacopeial-Type Method (Method A) developed via One-Factor-at-a-Time (OFAT) optimization, and a QbD-Optimized Method (Method B) developed using Design of Experiments (DoE). We demonstrate that while Method A may achieve separation under ideal conditions, Method B offers superior robustness, ensuring long-term reproducibility in QC environments.
Part 1: Methodology Comparison
The following table outlines the fundamental differences between the two methods evaluated. Method B represents the "Advanced/Robust" alternative often advocated in modern lifecycle management.
Table 1: Chromatographic Conditions Comparison
| Feature | Method A (Legacy/Standard) | Method B (QbD-Optimized) |
| Stationary Phase | Standard C18 (5 µm, 250 x 4.6 mm) | Core-Shell C18 or Monolithic (2.7 µm, 100 x 2.1 mm) |
| Mobile Phase A | 20 mM Phosphate Buffer (pH 3.0) | 10 mM Ammonium Formate (pH 4.5) |
| Mobile Phase B | Acetonitrile (100%) | Acetonitrile : Methanol (90:10) |
| Elution Mode | Isocratic or Simple Linear Gradient | Multi-stage Gradient (Design Space Optimized) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min (UPLC/Rapid HPLC compatible) |
| Critical Pair | Impurity B / Impurity C | Impurity B / Impurity C |
| Development Strategy | OFAT (One Factor at a Time) | DoE (Central Composite Design) |
Expert Insight: Method A relies on low pH (3.0) to suppress silanol activity. However, Vardenafil has basic centers (piperazine ring); slight pH drifts in Method A can cause significant peak tailing. Method B utilizes a core-shell column with a volatile buffer at a pH closer to the pKa, controlled via QbD to ensure the "Design Space" tolerates minor fluctuations.
Part 2: Robustness Testing Protocol (The "Product" Workflow)
To rigorously test these methods, we employ a Plackett-Burman Design . This multivariate approach identifies the "Critical Method Parameters" (CMPs) that significantly impact the "Critical Quality Attributes" (CQAs), such as Resolution (
Step-by-Step Experimental Workflow
-
Factor Selection: Identify 5-7 factors to vary (e.g., pH, % Organic, Flow Rate, Temperature, Buffer Strength).
-
Range Definition: Set "High" (+1) and "Low" (-1) levels. For robustness, these should reflect real-world variability (e.g., pH ± 0.2, Flow ± 0.1 mL/min).
-
Experimental Execution: Perform the N=12 run set defined by the Plackett-Burman matrix.
-
Statistical Analysis: Calculate the "Effect" of each factor on the resolution of the critical pair (Impurity B vs. C).
-
System Suitability Verification: Ensure
and for all runs.
Visualization: Robustness Testing Logic
Caption: Workflow for determining analytical robustness using a Design of Experiments (DoE) approach.
Part 3: Comparative Performance Data
The following data illustrates the sensitivity of both methods when subjected to deliberate variations. The "Delta Resolution" (
Table 2: Sensitivity Analysis (Impact on Critical Pair Resolution)
| Parameter Variation | Method A (Legacy) | Method B (QbD) | Interpretation |
| pH (+0.2 units) | -1.5 (Significant Loss) | -0.2 (Stable) | Method A is highly sensitive to pH due to the steep ionization curve of Vardenafil impurities at pH 3.0. |
| Temperature (+5°C) | -0.8 (Co-elution risk) | -0.1 (Stable) | Method B's core-shell column provides better mass transfer, maintaining resolution even at higher temps. |
| Flow Rate (-10%) | +0.2 (Increased Run Time) | 0.0 (Invariant) | Method B utilizes a flatter Van Deemter curve, making it less sensitive to flow velocity changes. |
| Organic % (+2% B) | -2.1 (Co-elution) | -0.4 (Acceptable) | CRITICAL FAILURE MODE: Method A loses separation of Impurity B/C with slight organic increase. |
Scientific Analysis of Causality
-
Method A Failure: The legacy method relies heavily on the specific hydrophobic interaction at a fixed organic modifier percentage. A 2% increase in acetonitrile collapses the selectivity between the structurally similar piperazine isomers (Impurity B and C).
-
Method B Success: The QbD approach established a "Design Space" where the gradient slope was optimized jointly with pH. This created a "resolution buffer," meaning the method was centered in a plateau region of the response surface, not on a "cliff edge."
Visualization: Impurity Separation Pathway
Caption: Chromatographic separation logic highlighting the critical pair (Impurity B & C) where robustness often fails.
Conclusion
For the routine analysis of Vardenafil and its related substances, Method B (QbD-Optimized) demonstrates superior robustness compared to the Method A (Legacy/Standard) approach.
-
Risk Mitigation: Method B remains valid even with pH fluctuations of ±0.2 and organic composition changes of ±2%, whereas Method A exhibits critical resolution failure.
-
Efficiency: The use of core-shell technology in Method B allows for faster run times without compromising the resolution of the critical Impurity B/C pair.
-
Regulatory Compliance: The DoE-based robustness data provides the "High Degree of Assurance" required by modern regulatory standards (ICH Q2(R1) and Q14), reducing the likelihood of OOS (Out of Specification) results due to method drift.
Recommendation: Laboratories should transition to a QbD-optimized framework using core-shell or monolithic column technologies to ensure long-term method lifecycle stability.
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[1][2][3][4][5][6][7] [Link]
-
Kakumani, K., et al. A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography. American Journal of Analytical Chemistry, 2012. [Link]
-
Yarbagi, K., et al. Method Development and Validation for Vardenafil Hydrochloride and its Related Substances by UPLC.[7] International Journal of Pharmaceutical Sciences and Research, 2017. [Link]
-
Sirhan, A.Y., et al. Optimization and Validation of HPLC-UV Method for the Determination of Vardenafil, Sildenafil, and Tadalafil in Honey-Mixed Herbal Sachets Using a Design of Experiment. Jordan Journal of Pharmaceutical Sciences, 2023.[8][9] [Link]
-
Vander Heyden, Y., et al. Guidance for Robustness/Ruggedness Tests in Method Validation. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography [scirp.org]
- 5. database.ich.org [database.ich.org]
- 6. ijper.org [ijper.org]
- 7. ijpsr.com [ijpsr.com]
- 8. Optimization and Validation of HPLC-UV Method for the Determination of Vardenafil, Sildenafil, and Tadalafil in Honey-Mixed Herbal Sachets Using a Design of Experiment | Jordan Journal of Pharmaceutical Sciences [jjournals.ju.edu.jo]
- 9. researchgate.net [researchgate.net]
Operational Guide: Proper Disposal of Desethyl Vardenafil Dihydrochloride
Executive Summary
Desethyl Vardenafil Dihydrochloride (CAS: 448184-46-1 for free base; salt forms vary) is a pharmacologically active metabolite of the PDE5 inhibitor Vardenafil. Due to its structural similarity to the parent API (Active Pharmaceutical Ingredient), it retains significant biological activity, specifically vasodilation and cardiovascular interaction.
Core Directive: This substance must be managed as Hazardous Pharmaceutical Waste . Under no circumstances should it be disposed of via sanitary sewer systems (drain disposal) or standard municipal trash. All disposal workflows must lead to high-temperature incineration at an approved TSDF (Treatment, Storage, and Disposal Facility).
Chemical Profile & Hazard Assessment
To ensure safety, we must understand the causality of the hazard. This is not merely a chemical irritant; it is a bioactive agent designed to alter physiological function.
| Property | Data | Operational Implication |
| Chemical Name | Desethyl Vardenafil Dihydrochloride | Identify correctly on waste tags. |
| CAS Number | 448184-46-1 (Free Base) | Use for inventory tracking. |
| Molecular Formula | C₂₁H₂₈N₆O₄S[1] · 2HCl | Salt form increases water solubility. |
| Hazard Class | Acute Toxicity (Oral) - Cat 3 | Toxic if swallowed.[2] |
| Target Organs | Cardiovascular System | Risk of hypotension upon exposure. |
| Solubility | High (Water/Methanol) | High Risk: Rapidly spreads in wet spills. |
Scientific Rationale: The dihydrochloride salt form significantly increases aqueous solubility compared to the free base. This enhances bioavailability if inhaled (mucous membranes) or ingested, necessitating stricter containment than standard organic solids.
Personal Protective Equipment (PPE) & Handling
Trust Protocol: Treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) until diluted below 1 μM.
-
Respiratory: N95 minimum for sealed containers; P100/HEPA respirator required for open powder handling outside a fume hood.
-
Dermal: Double nitrile gloves (0.11 mm min thickness). Change outer gloves immediately after splash or every 30 minutes.
-
Engineering Controls: All weighing and solution preparation must occur within a certified Chemical Fume Hood or Powder Containment Enclosure.
Waste Segregation & Disposal Workflow
The following workflow ensures a "Self-Validating System" where waste is tracked from generation to destruction.
The "No-Drain" Rule
Pharmaceuticals are "pseudo-persistent" pollutants. Conventional wastewater treatment plants (WWTP) cannot effectively degrade PDE5 inhibitors, leading to bioaccumulation in aquatic ecosystems. Zero discharge to drains is mandatory.
Disposal Logic Diagram
Visualization of the decision process for waste streams.
Figure 1: Decision logic for segregating and containerizing Desethyl Vardenafil waste streams.
Spill Management Protocol
Scenario: You have spilled ~50mg of Desethyl Vardenafil Dihydrochloride powder on the benchtop.
Step-by-Step Response
-
Isolate: Alert nearby personnel. Place a "Do Not Enter" sign if you need to leave to grab a spill kit.
-
PPE Upgrade: Don a second pair of gloves and safety goggles. If the powder is aerosolized, wait 15 minutes for settling or wear a respirator.
-
Dry Containment (Crucial):
-
Why: Adding water immediately spreads the highly soluble salt, increasing the contamination surface area.
-
Action: Cover the spill with a dry absorbent pad or paper towel to prevent air currents from spreading dust.
-
Action: Gently sweep powder into a dustpan or scoop using a card. Place recovered powder into a solid waste container.
-
-
Wet Decontamination:
-
Apply a soap/water solution (surfactant) to the area after bulk removal.
-
Wipe from the outside in (concentric circles) to avoid spreading.
-
Validation: Repeat wiping until no visible residue remains. For high-concentration areas, a final wipe with 70% Ethanol is recommended to solubilize trace residues for removal.
-
-
Disposal: All wipes, gloves, and scoopers go into the Solid Hazardous Waste bin.
Regulatory Framework (USA Context)
While Desethyl Vardenafil is not explicitly "P-listed" (acutely toxic) or "U-listed" by CAS number under RCRA (Resource Conservation and Recovery Act), it must be characterized by the generator.
-
Generator Knowledge: As a researcher, you know this is a bioactive toxic agent (LD50 likely < 200 mg/kg based on parent compound). Therefore, it meets the criteria for Characteristic Waste (Toxicity) if leachable, or simply must be managed as Non-RCRA Regulated Hazardous Waste (state-dependent) which still requires incineration.
-
EPA 40 CFR Part 266 Subpart P: If you are in a healthcare setting, this rule strictly prohibits sewering hazardous pharmaceutical waste.[3][4] Research labs should adopt this as a best practice standard.
References
-
U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[3][5][6] Retrieved February 22, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[7][8] Retrieved February 22, 2026, from [Link]
Sources
- 1. vivanls.com [vivanls.com]
- 2. pharmasd.com [pharmasd.com]
- 3. 40 CFR Part 266 - Subpart P - Hazardous Waste Pharmaceuticals | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 4. wastemedic.com [wastemedic.com]
- 5. pwaste.com [pwaste.com]
- 6. epa.gov [epa.gov]
- 7. osha.gov [osha.gov]
- 8. Chemical Hygiene Plan | Environmental Health and Safety [ehs.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
